molecular formula C18H21N3O B2762867 3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1795417-48-9

3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No. B2762867
CAS RN: 1795417-48-9
M. Wt: 295.386
InChI Key: OCJAHDKWFVFPFR-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide” is an organic compound that contains a pyridine ring and a pyrrolidine ring, which are common structures in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. These rings are likely to influence the compound’s reactivity and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the rings. Properties such as solubility, melting point, and boiling point could be influenced by factors such as the presence of polar groups and the overall shape and size of the molecule .

Scientific Research Applications

Anti-Tubercular Activity

3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide: has been studied for its anti-tubercular potential. Researchers have designed and synthesized novel derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis (MTB). Among the tested compounds, several exhibited significant anti-tubercular activity, making them potential candidates for TB therapy .

Chemodivergent Synthesis

The compound’s structure includes a pyrrolidine ring, which is a versatile scaffold in drug discovery. Researchers have explored its chemodivergent synthesis to create diverse derivatives. These derivatives can be further evaluated for various biological activities, including antimicrobial, anticancer, or anti-inflammatory effects .

RORγt Modulation

The compound’s pyrrolidine moiety may interact with nuclear receptors. For instance, it could be investigated as a potential modulator of RORγt (retinoic acid-related orphan receptor gamma t), a transcription factor involved in immune regulation. Understanding its binding conformation and activity against RORγt could be valuable for drug development .

Antibacterial Properties

Exploring the N′-substituted variants of this compound could reveal antibacterial activity. Structure-activity relationship (SAR) studies have shown that different substituents impact antibacterial efficacy. For instance, N′-Ph (phenyl) substituents may enhance activity, while N′-Et (ethyl) substituents may reduce it. Investigating these variations could lead to novel antibacterial agents .

Cytotoxicity Assessment

Researchers have evaluated the cytotoxicity of this compound on human embryonic kidney cells (HEK-293). The results indicate that the compound is non-toxic to human cells, which is crucial for drug safety assessment .

Docking Studies and Further Development

Molecular docking studies have explored the interactions of derivatized conjugates of this compound. These studies provide insights into their binding modes and suitability for further development. Investigating their pharmacokinetics and pharmacodynamics could guide future drug design efforts .

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its structure for better activity or selectivity, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

3-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(10-9-15-6-2-1-3-7-15)20-16-11-13-21(14-16)17-8-4-5-12-19-17/h1-8,12,16H,9-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJAHDKWFVFPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

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